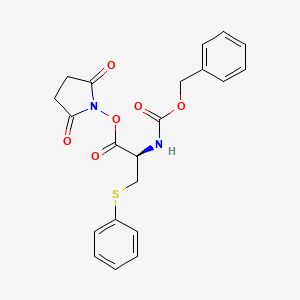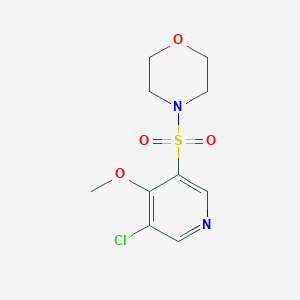
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an aminopropyl group attached to a benzene ring, which is further substituted with a sulfonamide group and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and amines.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Sulfonation: The benzene ring is sulfonated using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Amination: The aminopropyl group is introduced through a nucleophilic substitution reaction using appropriate amines.
Methylation: The final step involves the methylation of the amine group to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted compounds with various functional groups.
Applications De Recherche Scientifique
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminopropyl)benzene-1-sulfonamide: Lacks the N-methyl group, which may affect its biological activity and solubility.
N-Methyl-4-(2-aminopropyl)benzene-1-sulfonamide: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide: Similar structure but without the hydrochloride salt, affecting its stability and solubility.
Uniqueness
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H17ClN2O2S |
|---|---|
Poids moléculaire |
264.77 g/mol |
Nom IUPAC |
4-(2-aminopropyl)-N-methylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-8(11)7-9-3-5-10(6-4-9)15(13,14)12-2;/h3-6,8,12H,7,11H2,1-2H3;1H |
Clé InChI |
AYPBWXFFLBYDKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)S(=O)(=O)NC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride](/img/structure/B11819192.png)

![Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate](/img/structure/B11819201.png)




![methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B11819233.png)
![2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride](/img/structure/B11819235.png)



